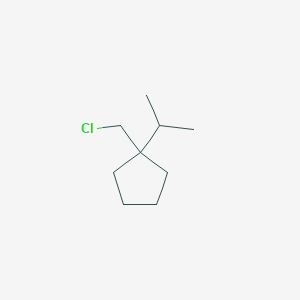

1-(Chloromethyl)-1-(propan-2-YL)cyclopentane

Description

1-(Chloromethyl)-1-(propan-2-yl)cyclopentane is a bicyclic organic compound featuring a cyclopentane ring substituted with a chloromethyl group and an isopropyl group on the same carbon atom. Its molecular formula is C₉H₁₆Cl, with a molecular weight of 162.67 g/mol. The chloromethyl group imparts reactivity for nucleophilic substitution, while the bulky isopropyl group contributes to steric hindrance and lipophilicity.

Properties

Molecular Formula |

C9H17Cl |

|---|---|

Molecular Weight |

160.68 g/mol |

IUPAC Name |

1-(chloromethyl)-1-propan-2-ylcyclopentane |

InChI |

InChI=1S/C9H17Cl/c1-8(2)9(7-10)5-3-4-6-9/h8H,3-7H2,1-2H3 |

InChI Key |

NRXCPJOCBPJXDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCCC1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(propan-2-YL)cyclopentane typically involves the chloromethylation of 1-(propan-2-YL)cyclopentane. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(propan-2-YL)cyclopentane can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, sodium methoxide, or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Formation of amines, ethers, or thioethers.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of hydrocarbons.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(propan-2-YL)cyclopentane depends on the specific reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Chloro-1-methylcyclopentane (C₆H₁₁Cl)

- Molecular Weight : 118.60 g/mol

- Appearance : Pale yellow liquid

- Key Differences :

- Lacks the isopropyl group, reducing steric hindrance.

- Lower molecular weight results in higher volatility compared to the target compound.

- Reactivity: The chloro group directly attached to the cyclopentane ring is less reactive in nucleophilic substitutions than the chloromethyl group in the target compound .

4-Chloro-1-(propan-2-yl)piperidine Hydrochloride (C₈H₁₇Cl₂N)

- Molecular Weight : 198.14 g/mol

- Structure : Piperidine ring (6-membered) vs. cyclopentane (5-membered).

- Key Differences :

1-Chloro-1-phenylcyclopentane

- Structure : Phenyl substituent instead of isopropyl and chloromethyl.

- Higher aromaticity may reduce reactivity in alkylation reactions compared to the aliphatic isopropyl group in the target compound .

1-Bromo-2-methyl-3-(prop-2-en-1-yl)cyclopentane (C₉H₁₅Br)

- Molecular Weight : 219.08 g/mol

- Key Differences :

Physicochemical and Reactivity Comparison

Commercial Availability

Specialty suppliers like BenchChem () and Enamine Ltd () offer analogs such as 1-chloro-1-methylcyclopentane. The target compound likely requires custom synthesis, given its structural complexity and lack of CAS registration in the provided evidence.

Biological Activity

1-(Chloromethyl)-1-(propan-2-YL)cyclopentane is a compound of interest due to its potential biological activities. Understanding its pharmacological profile, including its mechanisms of action, efficacy, and safety, is crucial for its application in medicinal chemistry. This article reviews existing literature on the biological activity of this compound, highlighting key findings, case studies, and relevant data.

1-(Chloromethyl)-1-(propan-2-YL)cyclopentane is characterized by a chloromethyl group attached to a cyclopentane ring with an isopropyl substituent. This structural configuration may influence its interaction with biological targets.

The biological activity of 1-(Chloromethyl)-1-(propan-2-YL)cyclopentane primarily revolves around its potential as a pharmacophore in drug development. The compound has been studied for its interactions with various receptors and enzymes, which are pivotal in modulating physiological responses.

- Receptor Interaction : The compound may exhibit activity through G-protein coupled receptors (GPCRs), which are involved in numerous signaling pathways. For example, compounds with similar structures have shown selective agonism or antagonism at serotonin receptors, influencing neurotransmitter release and potentially affecting mood disorders .

- Enzyme Inhibition : There is evidence suggesting that related cyclopentane derivatives can inhibit enzymes such as heme oxygenase, which plays a role in oxidative stress and inflammation . This inhibition could lead to therapeutic effects in conditions involving oxidative damage.

Efficacy Studies

Several studies have evaluated the pharmacokinetic and pharmacodynamic properties of cyclopentane derivatives:

- In Vivo Studies : In animal models, compounds structurally related to 1-(Chloromethyl)-1-(propan-2-YL)cyclopentane have demonstrated significant bioavailability and tissue distribution. For instance, one study reported a half-life of approximately 2.83 hours in plasma when administered orally at a dose of 50 mg/kg .

- Dose-Response Relationships : The efficacy of these compounds often follows a dose-response curve, where increased doses correlate with enhanced biological activity. Table 1 summarizes the pharmacokinetic parameters observed in various studies.

| Compound | Tissue | Dose Route | Actual Mean Dosage (mg/kg) | t 1/2 (h) | C max (ng/mL) |

|---|---|---|---|---|---|

| Example A | Plasma | PO | 50 | 2.83 | 12100 |

| Example B | Brain | PO | 50 | 3.13 | 4030 |

| Example C | Spinal Cord | PO | 50 | 2.71 | 4060 |

Case Studies

Research has highlighted specific instances where cyclopentane derivatives have shown promise:

- Neuropharmacological Effects : A study focusing on the neuropharmacological effects of cyclopentane derivatives found that they could modulate neurotransmitter systems effectively, suggesting potential applications in treating neurological disorders .

- Antimicrobial Activity : Some derivatives have been tested for antimicrobial properties, showing efficacy against various pathogens. This suggests that modifications to the cyclopentane structure can enhance bioactivity against infectious agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(chloromethyl)-1-isopropylcyclopentane?

The synthesis typically involves alkylation or chlorination strategies. For example, allyl chloride or similar chlorinating agents can react with substituted cyclopentane precursors under basic conditions (e.g., potassium carbonate in dichloromethane) to introduce the chloromethyl group. Steric hindrance from the isopropyl substituent may necessitate optimized reaction temperatures or catalysts to improve yields .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- Gas chromatography (GC) for purity assessment, particularly when isolating volatile derivatives .

- Single-crystal X-ray diffraction (as used in structurally analogous compounds) to resolve spatial configurations and bond angles .

Q. How are experimental physical properties (e.g., density, boiling point) determined for this compound?

Density is measured via densimetry, while boiling points are determined using distillation setups or GC retention time correlations. Predicted values (e.g., 0.83 g/cm³ density, 157.8°C boiling point) from computational models should be validated experimentally due to potential deviations from steric or electronic effects .

Q. What solvent systems are suitable for solubility studies of this compound?

Solubility varies with co-solvent polarity. Non-polar solvents (e.g., hexane) may dissolve the cyclopentane backbone, while polar aprotic solvents (e.g., DCM) enhance solubility of the chloromethyl group. Systematic co-solvent screening (e.g., ethanol/water mixtures) is recommended for optimization .

Q. How can researchers ensure safe handling of this compound in the laboratory?

Follow protocols for alkyl chlorides: use fume hoods, avoid ignition sources, and wear PPE. Safety data sheets (SDS) for analogous compounds emphasize consulting medical professionals upon exposure and maintaining proper ventilation .

Advanced Research Questions

Q. What factors govern the regioselectivity of chlorination in substituted cyclopentanes like this compound?

Regioselectivity is influenced by steric hindrance (e.g., the isopropyl group directing chlorination to less hindered sites) and electronic effects (e.g., hyperconjugation stabilizing transition states). Computational modeling (DFT) can predict reactive sites, while isotopic labeling experiments validate mechanisms .

Q. How does the steric environment of 1-(chloromethyl)-1-isopropylcyclopentane affect its reactivity in nucleophilic substitution (SN) reactions?

The bulky isopropyl group restricts nucleophile access to the chloromethyl carbon, favoring SN1 mechanisms in polar solvents due to carbocation stabilization. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) can elucidate mechanistic pathways .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s properties?

Discrepancies in properties like boiling point or density often arise from approximations in computational models (e.g., neglecting crystal packing effects). Hybrid approaches combining experimental validation (e.g., X-ray crystallography) with refined DFT calculations improve accuracy .

Q. How can this compound serve as a precursor in synthesizing functionalized polymers or bioactive molecules?

The chloromethyl group enables cross-linking in polymer synthesis (e.g., via Friedel-Crafts alkylation) or functionalization in drug discovery (e.g., coupling with amines or thiols). Case studies in material science highlight its use in creating thermally stable resins .

Q. What role does this compound play in studying strain effects in cyclopentane derivatives?

The cyclopentane ring’s puckered geometry introduces angle strain, affecting reactivity. Comparative studies with cyclohexane analogs (e.g., measuring activation energies for ring-opening reactions) quantify strain contributions. Spectroscopic monitoring of bond vibrations (IR/Raman) provides additional insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.